Gedatolisib

Vue d'ensemble

Description

Le gédatolisib, également connu sous le nom de PF-05212384, est un médicament expérimental développé pour le traitement du cancer. Il s'agit d'un inhibiteur dual puissant et réversible qui cible les voies de signalisation de la phosphatidylinositol-3-kinase (PI3K) et de la cible mammalienne de la rapamycine (mTOR). Ces voies sont essentielles à la croissance, à la prolifération et à la survie des cellules, ce qui en fait des cibles importantes en thérapie anticancéreuse .

Applications De Recherche Scientifique

Chemistry: Gedatolisib is used as a model compound to study the PI3K/mTOR signaling pathway and its role in cell growth and proliferation

Biology: In biological research, this compound is used to investigate the mechanisms of cancer cell survival and resistance to chemotherapy

Medicine: This compound is being developed as a therapeutic agent for the treatment of various cancers, including breast, ovarian, and endometrial cancers

Industry: In the pharmaceutical industry, this compound is used in the development of new cancer therapies and as a tool for drug discovery

Mécanisme D'action

Mode of Action

Gedatolisib works by binding to and inhibiting PI3K and mTOR kinases . This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is frequently activated in various types of cancer. By inhibiting both PI3K and mTOR, this compound can potentially reverse therapy resistance by reducing cell proliferation and survival dependent on the pathway .

Biochemical Pathways

The PI3K/AKT/mTOR pathway translates extracellular signals into specific cellular functions, controlling many aspects of cell physiology, including metabolic homeostasis, protein synthesis, cell survival, and proliferation . Activation of this pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy . This compound’s inhibition of this pathway can lead to decreased cell survival, DNA replication, cell migration and invasion, protein synthesis, glucose consumption, lactate production, and oxygen consumption .

Pharmacokinetics

The pharmacokinetic parameters of this compound have been found to be consistent with single-agent results .

Result of Action

This compound has shown to exhibit potent and efficacious anti-proliferative and cytotoxic effects, regardless of the PI3K pathway mutational status of the cell lines . It decreases cell survival, DNA replication, cell migration and invasion, protein synthesis, glucose consumption, lactate production, and oxygen consumption more effectively than other PI3K/AKT/mTOR inhibitors .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the combination of this compound with other anti-tumor agents, such as docetaxel or cisplatin, has been studied . The results suggest that combining chemotherapy with this compound may improve anti-tumor responses in malignancies associated with upregulated PI3K/mTOR or associated pathways .

Analyse Biochimique

Biochemical Properties

Gedatolisib plays a significant role in biochemical reactions by binding to different p110 catalytic subunit isoforms of PI3K and the kinase site of mTOR . It interacts with these enzymes and proteins to inhibit their activities . The nature of these interactions involves the binding of this compound to all PI3K catalytic subunit isoforms involved in oncogenic signaling approximately equally .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy . This compound’s inhibition of this pathway may cause a reduction in the growth of tumor cells that overexpress PI3K and mTOR .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to and inhibits PI3K and mTOR kinases, which are key components of the PI3K/mTOR pathway . This pathway is frequently activated in a wide variety of human cancers, and its overactivation plays a key role in cancer progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has demonstrated broad anti-tumor activity in preclinical studies and in clinical trials of heavily pre-treated patients with advanced solid tumors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound strongly inhibited PAM pathway activity and reduced cell viability and growth rate in the cell lines tested .

Metabolic Pathways

This compound is involved in the PI3K/mTOR pathway, a key metabolic pathway in cells . This pathway regulates diverse cellular processes, including cell proliferation, survival, cytoskeletal organization, and glucose transport and utilization .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du gédatolisib implique plusieurs étapes, à commencer par la préparation d'intermédiaires clésLe produit final est obtenu par une série de réactions de couplage et d'étapes de purification .

Méthodes de production industrielle

La production industrielle du gédatolisib suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et du temps de réaction, ainsi que l'utilisation de la chromatographie liquide haute performance (HPLC) pour la purification .

Analyse Des Réactions Chimiques

Types de réactions

Le gédatolisib subit diverses réactions chimiques, notamment :

Oxydation : Le gédatolisib peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du gédatolisib, altérant ses propriétés chimiques.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule, conduisant à la formation de divers dérivés

Réactifs et conditions courantes

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir que la réaction souhaitée se produit .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du gédatolisib. Ces dérivés peuvent avoir des activités biologiques différentes et sont souvent étudiés pour leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

Chimie : Le gédatolisib est utilisé comme composé modèle pour étudier la voie de signalisation PI3K/mTOR et son rôle dans la croissance et la prolifération cellulaires

Biologie : En recherche biologique, le gédatolisib est utilisé pour étudier les mécanismes de survie des cellules cancéreuses et de résistance à la chimiothérapie

Médecine : Le gédatolisib est en cours de développement comme agent thérapeutique pour le traitement de divers cancers, notamment les cancers du sein, de l'ovaire et de l'endomètre

Industrie : Dans l'industrie pharmaceutique, le gédatolisib est utilisé dans le développement de nouvelles thérapies anticancéreuses et comme outil de découverte de médicaments

Mécanisme d'action

Le gédatolisib exerce ses effets en inhibant les kinases PI3K et mTOR. La voie PI3K/mTOR est activée dans de nombreux cancers, favorisant la croissance, la survie et la résistance à la chimiothérapie des cellules. En inhibant cette voie, le gédatolisib peut induire l'apoptose et inhiber la croissance des cellules cancéreuses. Il se lie aux différentes sous-unités catalytiques p110 des isoformes de PI3K et au site de kinase de mTOR, bloquant efficacement leur activité .

Comparaison Avec Des Composés Similaires

Composés similaires

Alpelisib : Un inhibiteur de PI3Kα utilisé dans le traitement du cancer du sein.

Capivasertib : Un inhibiteur d'AKT utilisé dans diverses thérapies anticancéreuses.

Everolimus : Un inhibiteur de mTORC1 utilisé dans le traitement de plusieurs cancers

Unicité du gédatolisib

Le gédatolisib est unique en sa capacité à inhiber simultanément les kinases PI3K et mTOR. Cette double inhibition permet un blocage plus complet de la voie PI3K/mTOR, réduisant potentiellement la probabilité de résistance aux médicaments et améliorant l'efficacité thérapeutique. Par rapport aux inhibiteurs mononodaux comme l'alpelisib, le capivasertib et l'éverolimus, le gédatolisib a montré une puissance et une efficacité supérieures dans les études précliniques et cliniques .

Propriétés

IUPAC Name |

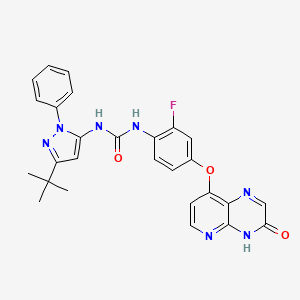

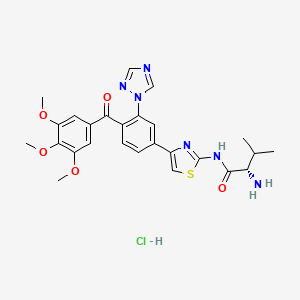

1-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N9O4/c1-38(2)27-11-13-39(14-12-27)29(42)24-5-9-26(10-6-24)34-32(43)33-25-7-3-23(4-8-25)28-35-30(40-15-19-44-20-16-40)37-31(36-28)41-17-21-45-22-18-41/h3-10,27H,11-22H2,1-2H3,(H2,33,34,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZAEMINVBZMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152557 | |

| Record name | PKI-587 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197160-78-3 | |

| Record name | Gedatolisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197160-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gedatolisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197160783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gedatolisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PKI-587 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEDATOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96265TNH2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the primary mechanism of action of Gedatolisib?

A1: this compound is a dual inhibitor of PI3K and mTOR. [, , ] It exerts its antitumor activity by potently inhibiting all Class I PI3K isoforms (α, β, γ, and δ) as well as both mTOR complexes, mTORC1 and mTORC2. [, , , , , , , ] This comprehensive inhibition disrupts crucial signaling pathways responsible for cell growth, proliferation, survival, and angiogenesis.

Q2: How does this compound's dual inhibition of PI3K and mTOR provide an advantage over selective PI3K inhibitors?

A2: Selective PI3K inhibitors often encounter limitations due to the activation of compensatory feedback loops within the PI3K/AKT/mTOR pathway. [, , , ] By simultaneously inhibiting both PI3K and mTOR, this compound effectively blocks these feedback mechanisms, potentially leading to more sustained pathway inhibition and improved antitumor activity. [, , , , , , ]

Q3: What are the downstream consequences of this compound's inhibition of the PI3K/AKT/mTOR pathway?

A3: this compound's inhibition of PI3K and mTOR leads to a decrease in the phosphorylation of key downstream effectors such as AKT, S6 ribosomal protein (S6rp), and 4E-binding protein 1 (4EBP1). [, , , , ] This results in cell cycle arrest, primarily at the G0/G1 phase, reduced protein synthesis, and ultimately, inhibition of tumor cell growth and proliferation. [, , , , , , ]

Q4: What types of cancers have shown sensitivity to this compound in preclinical studies?

A4: Preclinical studies have demonstrated this compound's antitumor activity against various cancer types, including breast cancer [, , , , , ], prostate cancer [], endometrial cancer [, ], lung cancer [, ], colorectal cancer [, ], acute myeloid leukemia [], and canine tumors. []

Q5: Has this compound shown efficacy in overcoming resistance mechanisms in preclinical models?

A5: Yes, in vitro studies suggest that this compound can overcome resistance to both endocrine therapy and PI3K inhibitors in breast cancer models by blocking compensatory feedback loops and enhancing the cytotoxic effects of these therapies. [, ] Moreover, in canine tumor cells, this compound demonstrated efficacy despite the presence of ABCB1 activity, a known mechanism of drug resistance. []

Q6: What is the current status of this compound in clinical trials?

A6: this compound is currently being evaluated in several clinical trials for various solid tumors, including breast cancer, endometrial cancer, and prostate cancer. [, , , , , , , , ] Ongoing trials are exploring its efficacy as both a single agent and in combination with other therapies, such as endocrine therapy, chemotherapy, CDK4/6 inhibitors, and PARP inhibitors. [, , , , , , , , , , ]

Q7: What were the key findings from the Phase 1b clinical trial of this compound in combination with palbociclib and endocrine therapy in patients with HR+/HER2- advanced breast cancer?

A7: The Phase 1b trial demonstrated promising antitumor activity and a manageable safety profile for the triplet combination of this compound, palbociclib, and endocrine therapy in patients with HR+/HER2- advanced breast cancer. [, ] Encouraging results were observed in both first- and later-line settings, including patients previously treated with CDK4/6 inhibitors. [, ]

Q8: Are there any ongoing Phase 3 clinical trials evaluating this compound?

A8: Yes, the VIKTORIA-1 trial (NCT05501886) is a Phase 3 study investigating the efficacy and safety of this compound plus fulvestrant with and without palbociclib in patients with HR+/HER2- advanced breast cancer who have received prior CDK4/6 inhibitor therapy in combination with a non-steroidal aromatase inhibitor. []

Q9: What is the primary route of administration for this compound?

A9: this compound is administered intravenously. [, , , , ]

Q10: What is the terminal half-life of this compound?

A10: Following a single intravenous dose, the terminal half-life of this compound is approximately 37 hours. [] Encapsulation of this compound in nanoparticles has been explored as a means to further extend its half-life and achieve sustained release. []

Q11: How is this compound primarily eliminated from the body?

A11: The majority of this compound is eliminated through fecal excretion, with 66-73% of drug-related material recovered in feces. []

Q12: Does this compound undergo extensive metabolism?

A12: No, this compound exhibits minimal metabolism. [] Only one oxidative metabolite, M5, has been identified in feces, representing less than 1% of the administered dose. []

Q13: What are the potential mechanisms of resistance to this compound?

A13: Despite its broad inhibitory profile, acquired resistance to this compound is still possible. Potential mechanisms of resistance include:

- Activation of alternative signaling pathways: Upregulation of the Wnt pathway has been observed following PI3K inhibition and may contribute to resistance. [, ]

- Increased drug efflux: Overexpression of drug efflux pumps like ABCB1 can limit intracellular drug accumulation and reduce efficacy. [, ]

- Acquired genomic alterations: Mutations in genes involved in the PI3K/AKT/mTOR pathway, such as PIK3CA, PTEN, and AKT, could potentially confer resistance. [, , , ]

Q14: What are the most common adverse events associated with this compound?

A15: The most commonly reported adverse events in clinical trials of this compound include nausea, stomatitis, fatigue, vomiting, neutropenia, anemia, and hyperglycemia. [, , , , , , ] These events are generally manageable with supportive care, and few discontinuations due to treatment-related adverse events have been reported. [, ]

Q15: What are the future directions for research and development of this compound?

A15: Ongoing research is focusing on:

- Optimizing dosing and scheduling: Different dosing schedules, such as the three weeks on/one week off regimen, are being investigated to improve efficacy and minimize toxicity. [, ]

- Exploring novel drug delivery systems: Encapsulating this compound in nanoparticles has shown promise in preclinical models for improving pharmacokinetic properties, reducing toxicity, and enhancing tumor targeting. []

- Investigating combination therapies: Combining this compound with other targeted therapies, such as ICI, CDK4/6 inhibitors, and PARP inhibitors, holds promise for enhancing antitumor activity and overcoming resistance mechanisms. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)